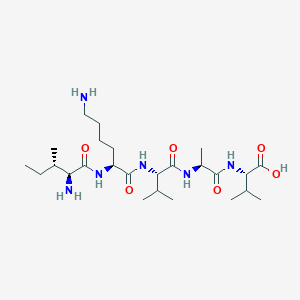
Ile-lys-val-ala-val
説明
H-Ile-Lys-Val-Ala-Val-OHは、ラミニン由来ペプチドとしても知られており、細胞接着、神経突起伸長、および腫瘍増殖を促進する上で重要な役割を果たす生物活性化合物です。このペプチドは、細胞外マトリックスに見られるタンパク質であるラミニン-1の最も強力な活性部位の1つです。 MAPK/ERK1/2およびPI3K/Aktシグナル伝達経路を活性化することにより、骨髄間葉系幹細胞(BMMSC)の増殖と増殖を促進します .
科学的研究の応用
H-Ile-Lys-Val-Ala-Val-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Promotes cell adhesion, neurite outgrowth, and tumor growth. It is used in studies involving cell signaling pathways and stem cell research.
Medicine: Potential therapeutic applications in tissue engineering and regenerative medicine. It enhances cell viability and neuronal differentiation in neural tissue engineering.
Industry: Used in the development of bioactive scaffolds for cell replacement therapy and tissue engineering
作用機序
H-Ile-Lys-Val-Ala-Val-OHは、MAPK/ERK1/2およびPI3K/Aktシグナル伝達経路を活性化することによりその効果を発揮します。これらの経路は、細胞の増殖、増殖、および生存において重要な役割を果たします。ペプチドは細胞表面の特定の受容体に結合し、これらの経路の活性化につながる細胞内イベントのカスケードを引き起こします。 その結果、BMMSCの増殖と増殖が刺激され、細胞接着と神経突起伸長が促進されます .
類似化合物の比較
類似化合物
H-Lys-Ala-Val-Gly-OH: 免疫刺激活性を持つ別のリシン含有テトラペプチド。
H-Ile-Lys-Val-Ala-Val-NH₂: C末端にアミド基を持つH-Ile-Lys-Val-Ala-Val-OHのアナログ。
H-Ile-Lys-Val-Ala-Val-OMe: C末端にメトキシ基を持つアナログ
独自性
H-Ile-Lys-Val-Ala-Val-OHは、細胞接着、神経突起伸長、および腫瘍増殖を促進する強力な活性を持つため、独自です。 MAPK/ERK1/2とPI3K/Aktの両方のシグナル伝達経路を活性化する能力は、科学研究と潜在的な治療用途における貴重なツールになります .
生化学分析
Biochemical Properties
Isoleucyl-lysyl-valyl-alanyl-valine interacts with various enzymes, proteins, and other biomolecules. It stimulates the growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways .
Cellular Effects
Isoleucyl-lysyl-valyl-alanyl-valine influences cell function by promoting cell adhesion and neurite outgrowth . It also stimulates the growth and proliferation of BMMSCs .
Molecular Mechanism
At the molecular level, Isoleucyl-lysyl-valyl-alanyl-valine exerts its effects by binding to specific biomolecules and activating certain signaling pathways. It activates the MAPK/ERK1/2 and PI3K/Akt signaling pathways, which stimulate the growth and proliferation of BMMSCs .
準備方法
合成ルートと反応条件
H-Ile-Lys-Val-Ala-Val-OHの合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長するペプチド鎖にアミノ酸を順次添加することを可能にします。プロセスには次の手順が含まれます。
樹脂への負荷: 最初のアミノ酸であるイソロイシンを樹脂に付着させます。
脱保護: アミノ酸の保護基を除去して、次のアミノ酸を添加できるようにします。
カップリング: 次のアミノ酸であるリシンを、HBTU(O-ベンゾトリアゾール-N、N、N '、N'-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート)などのカップリング試薬を使用して、成長するペプチド鎖にカップリングします。
繰り返し: 手順2と3をバリン、アラニン、バリンについて繰り返します。
工業生産方法
H-Ile-Lys-Val-Ala-Val-OHの工業生産は、ラボでの合成と同様の原則に従いますが、より大規模で行われます。自動ペプチド合成装置は、効率と収率を向上させるために頻繁に使用されます。 このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれています .
化学反応の分析
反応の種類
H-Ile-Lys-Val-Ala-Val-OHは、次のようなさまざまな化学反応を起こします。
酸化: ペプチドは特定の条件下で酸化され、ジスルフィド結合の形成につながります。
還元: 還元反応はジスルフィド結合を切断し、ペプチドを還元された形に戻します。
一般的な試薬と条件
酸化: 過酸化水素(H₂O₂)またはヨウ素(I₂)を水溶液中。
還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノール(BME)を水溶液中。
置換: アミノ酸誘導体およびHBTUまたはDIC(N、N'-ジイソプロピルカルボジイミド)などのカップリング試薬を有機溶媒中.
形成される主要な生成物
酸化: ジスルフィド結合したペプチドの形成。
還元: 還元されたペプチドの形成。
科学研究への応用
H-Ile-Lys-Val-Ala-Val-OHは、さまざまな科学研究で応用されています。
化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: 細胞接着、神経突起伸長、および腫瘍増殖を促進します。細胞シグナル伝達経路と幹細胞研究を扱う研究で使用されます。
医学: 組織工学と再生医療における潜在的な治療用途があります。神経組織工学における細胞生存率と神経細胞分化を向上させます。
類似化合物との比較
Similar Compounds
H-Lys-Ala-Val-Gly-OH: Another lysine-containing tetrapeptide with immunostimulatory activity.
H-Ile-Lys-Val-Ala-Val-NH₂: An analog of H-Ile-Lys-Val-Ala-Val-OH with an amide group at the C-terminus.
H-Ile-Lys-Val-Ala-Val-OMe: An analog with a methoxy group at the C-terminus
Uniqueness
H-Ile-Lys-Val-Ala-Val-OH is unique due to its potent activity in promoting cell adhesion, neurite outgrowth, and tumor growth. Its ability to activate both the MAPK/ERK1/2 and PI3K/Akt signaling pathways makes it a valuable tool in scientific research and potential therapeutic applications .
生物活性
H-Ile-Lys-Val-Ala-Val-OH is a pentapeptide that has garnered attention for its biological activities, particularly in the fields of cell adhesion, neuroprotection, and potential therapeutic applications in cancer and neurodegenerative diseases. This article delves into the compound's biological activity, supported by various studies and findings.
Chemical Structure and Properties
H-Ile-Lys-Val-Ala-Val-OH consists of the amino acids isoleucine (Ile), lysine (Lys), valine (Val), alanine (Ala), and valine (Val) in sequence. The structure can be represented as follows:
This peptide is known to interact with various biological pathways, influencing cell signaling and growth.
1. Cell Adhesion and Growth
Research indicates that H-Ile-Lys-Val-Ala-Val-OH plays a significant role in promoting cell adhesion and neurite growth. It is one of the active sites of laminin-1, a key component in the extracellular matrix that facilitates cellular interactions and signaling processes essential for tissue repair and development .
2. Neuroprotective Effects
The peptide has shown potential neuroprotective effects, which are crucial for combating neurodegenerative diseases. Studies suggest that it may enhance neuronal survival and promote neurogenesis, making it a candidate for further research in treating conditions such as Alzheimer's disease .
3. Antioxidant Activity
H-Ile-Lys-Val-Ala-Val-OH exhibits antioxidant properties, which are vital for protecting cells from oxidative stress. This activity can contribute to its protective effects against various diseases, including age-related disorders .
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that H-Ile-Lys-Val-Ala-Val-OH could inhibit cell proliferation and induce apoptosis. The mechanism involves the activation of caspase-3, a critical executor of apoptosis .
- Animal Models : Animal studies have shown that administration of this peptide can significantly improve outcomes in models of neurodegeneration, highlighting its potential as a therapeutic agent for diseases like Parkinson's and Alzheimer's .
Data Table: Biological Activities of H-Ile-Lys-Val-Ala-Val-OH
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQUSYWGKLRJRA-RABCQHRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927101 | |
| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131167-89-0 | |
| Record name | Isoleucyl-lysyl-valyl-alanyl-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















